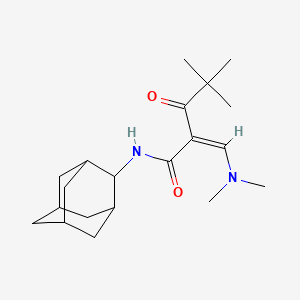
N-(Adamantan-2-yl)-2-((dimethylamino)methylene)-4,4-dimethyl-3-oxopentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Dimethylamino)methylene]-4,4-dimethyl-3-oxo-N-tricyclo[33113,7]dec-2-ylpentanamide is a complex organic compound with a unique structure that includes a tricyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methylene]-4,4-dimethyl-3-oxo-N-tricyclo[3.3.1.13,7]dec-2-ylpentanamide typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with dimethylformamide-dimethylacetal (DMF-DMA) in dry xylene. The reaction mixture is refluxed for 2 hours, followed by cooling and recrystallization from ethanol to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methylene]-4,4-dimethyl-3-oxo-N-tricyclo[3.3.1.13,7]dec-2-ylpentanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(Dimethylamino)methylene]-4,4-dimethyl-3-oxo-N-tricyclo[3.3.1.13,7]dec-2-ylpentanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It may be explored for its pharmacological properties, including potential therapeutic effects.
Industry: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methylene]-4,4-dimethyl-3-oxo-N-tricyclo[3.3.1.13,7]dec-2-ylpentanamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Dimethylamino)methylene]-5,5-dimethylcyclohexane-1,3-dione
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
What sets 2-[(Dimethylamino)methylene]-4,4-dimethyl-3-oxo-N-tricyclo[3.3.1.13,7]dec-2-ylpentanamide apart from similar compounds is its unique tricyclic structure, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C20H32N2O2 |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(2Z)-N-(2-adamantyl)-2-(dimethylaminomethylidene)-4,4-dimethyl-3-oxopentanamide |
InChI |
InChI=1S/C20H32N2O2/c1-20(2,3)18(23)16(11-22(4)5)19(24)21-17-14-7-12-6-13(9-14)10-15(17)8-12/h11-15,17H,6-10H2,1-5H3,(H,21,24)/b16-11- |
InChI Key |
AEVACFBOMFGFDF-WJDWOHSUSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/N(C)C)/C(=O)NC1C2CC3CC(C2)CC1C3 |
Canonical SMILES |
CC(C)(C)C(=O)C(=CN(C)C)C(=O)NC1C2CC3CC(C2)CC1C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















